![molecular formula C13H13N3O B187824 N-(6-Methyl-2-pyridinyl)-N'-phenylurea CAS No. 91597-29-4](/img/structure/B187824.png)
N-(6-Methyl-2-pyridinyl)-N'-phenylurea
Overview
Description
N-(6-Methyl-2-pyridinyl)-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a phenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-2-pyridinyl)-N’-phenylurea typically involves the reaction of 6-methyl-2-pyridinylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(6-Methyl-2-pyridinyl)-N’-phenylurea can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methyl-2-pyridinyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
- Reduction
Oxidation: Potassium permanganate in an acidic medium.
Biological Activity
N-(6-Methyl-2-pyridinyl)-N'-phenylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of substituted urea compounds, characterized by the presence of pyridine rings. The chemical structure can be depicted as follows:
This compound exhibits unique properties due to the presence of both the methyl and phenyl substitutions on the urea moiety, which influence its solubility, permeability, and overall bioactivity.
Enzyme Inhibition
Research indicates that derivatives of urea, including this compound, can act as effective enzyme inhibitors. These compounds have been studied for their roles in inhibiting kinases, which are crucial in various signaling pathways associated with diseases such as cancer and inflammation. The urea moiety enhances the compound's ability to interact with biological targets through hydrogen bonding and π-π stacking interactions .
Table 1: Biological Activities of Urea Derivatives
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Kinase inhibition | TBD |
N,N'-Diphenylurea | Anticonvulsant properties | TBD |
N-(2-Pyridyl)-N'-phenylurea | Kinase inhibition | TBD |
N,N'-Dimethylurea | Various pharmaceutical applications | TBD |
Pharmacokinetics and Metabolic Stability
Studies have shown that modifications in the urea structure can significantly alter pharmacokinetic properties such as bioavailability and metabolic stability. The presence of specific substituents can enhance or hinder these properties, making the design of analogs critical for optimizing therapeutic effects.
Anticancer Activity
In a study evaluating the antiproliferative effects of various pyridine derivatives, compounds structurally related to this compound demonstrated significant activity against several cancer cell lines, including HeLa and MDA-MB-231. The IC50 values indicated a strong correlation between structural modifications and biological efficacy .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | TBD |
N-(4-Pyridyl)-N'-phenylureas | MDA-MB-231 | TBD |
N,N'-Diarylureas | A549 | TBD |
Antimicrobial Properties
Similar compounds have also been evaluated for their antimicrobial properties. For instance, studies have reported that certain urea derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Scientific Research Applications
Plant Growth Regulation
Overview of Plant Growth Regulators (PGRs)
Plant growth regulators are substances that influence plant growth processes, including cell division, elongation, and differentiation. N-(6-Methyl-2-pyridinyl)-N'-phenylurea belongs to the class of urea derivatives that exhibit cytokinin-like activity, which is crucial for promoting cell division and delaying senescence in plants.
Mechanism of Action
The compound acts by mimicking natural cytokinins, thereby enhancing various physiological processes such as:
- Cell Division and Differentiation : It promotes the division of plant cells, leading to increased biomass and improved growth rates.
- Delay of Senescence : The compound helps in extending the life cycle of leaves and flowers, which is beneficial for crop yield and quality.
- Stimulating Bud Formation : It encourages the development of buds, which can lead to increased flowering and fruiting.
Case Studies and Experimental Findings
Recent studies have demonstrated that this compound exhibits significant efficacy as a PGR:
- Tobacco Callus Culture : In experiments with tobacco callus cultures, optimal concentrations of the compound resulted in a remarkable increase in callus weight and sprout formation compared to traditional PGRs like 6-benzyladenine and kinetin .
- Field Trials : Application in field trials on various crops (e.g., tomatoes, cucumbers) showed enhanced fruit set and size when treated with this compound at specific concentrations .
Medicinal Chemistry
Potential Pharmacological Applications
Beyond its agricultural uses, this compound has shown promise in medicinal chemistry:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through mechanisms similar to those observed in plant cells .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, suggesting that this compound could be explored for treating neurodegenerative diseases .
Chemical Properties and Reactions
Chemical Stability and Reactivity
The compound is known for its stability under various conditions but can undergo specific reactions:
- Oxidation and Reduction : It can be oxidized using agents like potassium permanganate or reduced using lithium aluminum hydride.
- Substitution Reactions : The urea moiety allows for nucleophilic substitution reactions, making it versatile for further chemical modifications.
Summary of Applications
Application Area | Specific Uses | Observations/Results |
---|---|---|
Plant Growth Regulation | Enhancing cell division, delaying senescence | Increased biomass in tobacco callus cultures |
Field Crop Management | Improving fruit set and size in tomatoes/cucumbers | Positive yield results in controlled field trials |
Medicinal Chemistry | Potential antitumor and neuroprotective applications | Early-stage studies showing promise |
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-6-5-9-12(14-10)16-13(17)15-11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCMIVVIDBZYRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238641 | |
Record name | N-(6-Methyl-2-pyridinyl)-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672390 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91597-29-4 | |
Record name | N-(6-Methyl-2-pyridinyl)-N'-phenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091597294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC204137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(6-Methyl-2-pyridinyl)-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91597-29-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(6-METHYL-2-PYRIDINYL)-N'-PHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66IP83KR8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.